![molecular formula C14H15N5O2 B5599757 1-allyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5599757.png)

1-allyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

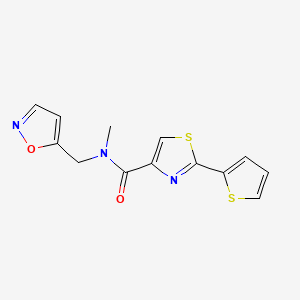

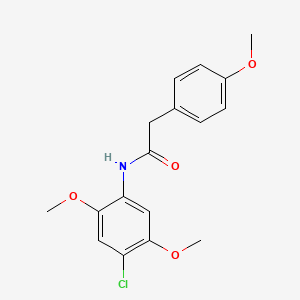

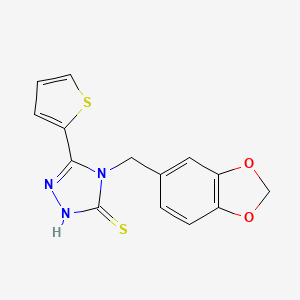

The chemical compound "1-allyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone" belongs to a class of organic compounds known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. These compounds are characterized by their unique structural features, which include pyrrolidinone, oxadiazole, and pyridazinyl moieties.

Synthesis Analysis

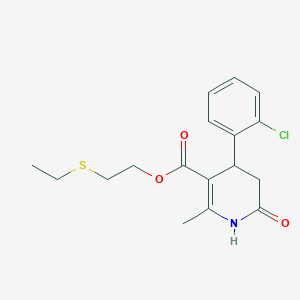

Several studies provide insights into the synthesis of related compounds. For example, the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes leads to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, showcasing the versatility of synthesis methods for these complex structures (Kharchenko et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds often features a planar or nearly planar arrangement of the core ring system, facilitating interactions such as hydrogen bonding that are crucial for their stability and reactivity. For instance, the fused-ring system of certain compounds is approximately planar, highlighting the structural rigidity imparted by the oxadiazole ring (Afrakssou et al., 2013).

Chemical Reactions and Properties

Compounds in this family undergo various chemical reactions, including condensation, hydroxylation, and conjugation, leading to the formation of diverse derivatives with different properties. For example, the reaction of N-silyl-1-aza-allyl anions with alkoxyalkenes yields substituted pyridines and pyridones, demonstrating the chemical versatility of these compounds (Konakahara et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of these compounds can vary significantly depending on their specific structural features. These properties are crucial for their potential applications and can be influenced by factors like the presence of substituent groups and the overall molecular geometry.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activity, are influenced by the compound's molecular structure. For example, the presence of the oxadiazole ring is associated with bioisosteric properties, suggesting potential applications in designing fungicidal agents (Zou et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

One study discusses the efficient generation of highly functionalized fused oxazepine frameworks using a CAN-catalyzed four-component tetrahydropyridine synthesis followed by ring-closing metathesis, highlighting a novel application in the synthesis of complex heterocyclic systems (Sridharan, Maiti, & Menéndez, 2009). Another research effort details the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole rings, showcasing the compound's utility in generating diverse heterocycles for various applications (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Biological Activities and Applications

Research into the fungicidal activity and 3D-QSAR of pyridazinone-substituted 1,3,4-oxadiazoles and thiadiazoles reveals these compounds' potential in agriculture, particularly in combating wheat leaf rust (Zou, Lai, Jin, & Zhang, 2002). Additionally, the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids highlights their relevance in developing new treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Synthetic and Medicinal Chemistry

The synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives demonstrate the compound's versatility in creating novel structures with potential therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Catalysis and Material Science

A study on selective oxidations of activated alcohols in water at room temperature, using designer surfactants and catalytic amounts of CuBr, bpy, and TEMPO, indicates the compound's role in green chemistry and catalysis (Lipshutz, Hageman, Fennewald, Linstadt, Slack, & Voigtritter, 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[3-(6-methylpyridazin-3-yl)-1,2,4-oxadiazol-5-yl]-1-prop-2-enylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-3-6-19-8-10(7-12(19)20)14-15-13(18-21-14)11-5-4-9(2)16-17-11/h3-5,10H,1,6-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANRPJHJCADJON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B5599689.png)

![2-[(3,5-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5599704.png)

![1-[(2-methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B5599729.png)

![8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599732.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5599750.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B5599755.png)

![methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5599756.png)